REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH2:8][NH:9][C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O.[BH4-].[Na+]>C1COCC1.CO.[Ni](Br)Br>[N:11]1[CH:12]=[CH:13][CH:14]=[N:15][C:10]=1[NH:9][CH2:8][C:7]1[CH:16]=[CH:17][C:4]([NH2:1])=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
921 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CNC2=NC=CC=N2)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
955 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
nickel bromide
|
Quantity
|
137 mg
|
Type
|
catalyst
|
Smiles
|
[Ni](Br)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added ethyl acetate, THF and water
|
Type
|
FILTRATION
|
Details
|
the insoluble materials were filtered off
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate-THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with column chromatography (silica gel 30 g, ethyl acetate/hexane=1/1)
|
Type
|
CONCENTRATION
|
Details
|
the desired fraction was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added diethylether
|
Type
|
FILTRATION
|
Details
|
the insoluble materials were filtered
|
Type
|
WASH
|
Details
|
which were washed with diethylether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)NCC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.04 mmol | |
AMOUNT: MASS | 208 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |